3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione
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Overview
Description
3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione is an organic compound with a complex structure that includes a pyrimidine ring substituted with methyl, isopropyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the nitro group and the alkyl substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted pyrimidine derivatives.
Scientific Research Applications
3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Another compound with similar substituents but a different core structure.
Meldrum’s acid: A compound with a similar dione structure but different substituents.
Uniqueness
3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione is unique due to its specific combination of substituents and the presence of a nitro group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15N3O4 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
3,6-dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O4/c1-6(2)5-12-7(3)8(13(16)17)9(14)11(4)10(12)15/h6H,5H2,1-4H3 |
InChI Key |
DFHCXFWCDLBFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC(C)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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